molecular formula C12H12ClN7O B12413762 4-Hydroxy Triamterene-d4 Hydrochloride

4-Hydroxy Triamterene-d4 Hydrochloride

Cat. No.: B12413762
M. Wt: 309.75 g/mol
InChI Key: PDCMZKSWJKHANM-FOMJDCLLSA-N
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Description

4-Hydroxy Triamterene-d4 Hydrochloride is a deuterium-labeled derivative of 4-Hydroxy Triamterene. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is a stable isotope-labeled compound, which makes it valuable for various analytical and research applications. The molecular formula of this compound is C12H7D4N7O.HCl, and it has a molecular weight of 309.75.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Triamterene-d4 Hydrochloride involves the incorporation of deuterium atoms into the 4-Hydroxy Triamterene molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques. These methods often involve the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process includes multiple purification steps to remove any impurities and achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Triamterene-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with different functional groups.

Scientific Research Applications

4-Hydroxy Triamterene-d4 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

    Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

    Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy Triamterene-d4 Hydrochloride involves its interaction with specific molecular targets. As a diuretic, it inhibits the reabsorption of sodium ions in the distal renal tubules, promoting the excretion of water and electrolytes. This action helps in the management of conditions like hypertension and edema .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy Triamterene: The non-deuterated form of the compound, used for similar research applications.

    Triamterene: A potassium-sparing diuretic used in clinical settings.

    Hydrochlorothiazide: Often combined with Triamterene for enhanced diuretic effects.

Uniqueness

4-Hydroxy Triamterene-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers in various scientific fields.

Properties

Molecular Formula

C12H12ClN7O

Molecular Weight

309.75 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenol;hydrochloride

InChI

InChI=1S/C12H11N7O.ClH/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4,20H,(H6,13,14,15,17,18,19);1H/i1D,2D,3D,4D;

InChI Key

PDCMZKSWJKHANM-FOMJDCLLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])O)[2H].Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O.Cl

Origin of Product

United States

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